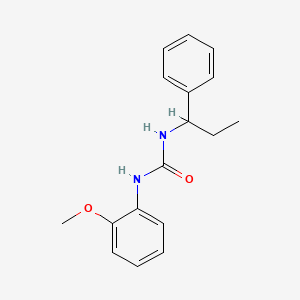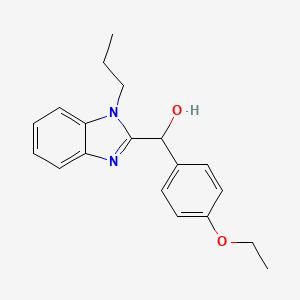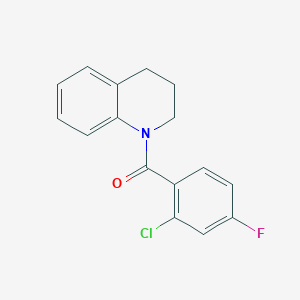
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea, also known as MPPU, is a small molecule that has been studied for its potential therapeutic applications in various fields of medicine. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of MPU is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, MPU may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects. In neurology, it has been shown to protect against glutamate-induced excitotoxicity and reduce oxidative stress. In psychiatry, it has been shown to reduce anxiety-like behavior and enhance the effects of antidepressants. In oncology, it has been shown to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of MPU is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a variety of conditions and can be stored for extended periods of time. However, one limitation of MPU is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for MPU research. In neurology, further studies are needed to determine the optimal dosage and administration route for MPU in the treatment of neurodegenerative diseases. In psychiatry, studies are needed to determine the potential of MPU as a treatment for addiction and other psychiatric disorders. In oncology, studies are needed to determine the efficacy of MPU in combination with other anti-cancer therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of MPU and to develop more water-soluble analogs for use in experimental settings.
Synthesis Methods
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea can be synthesized through a multi-step process involving the reaction of aniline and benzyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 2-methoxybenzoyl chloride.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied as a potential treatment for anxiety, depression, and addiction. In oncology, it has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-14(13-9-5-4-6-10-13)18-17(20)19-15-11-7-8-12-16(15)21-2/h4-12,14H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNZWGLAXHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)
![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)

![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485846.png)
![8-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5485854.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)

![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)

![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)